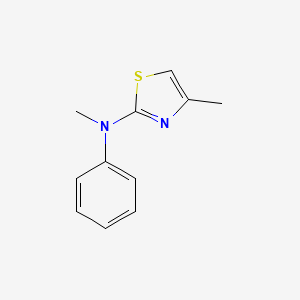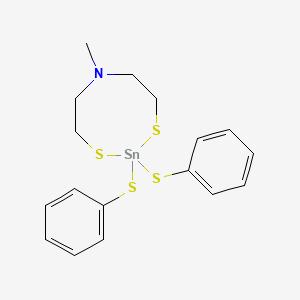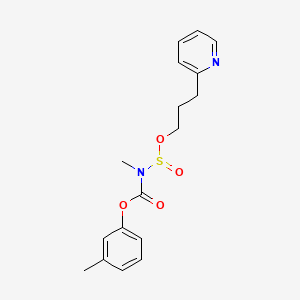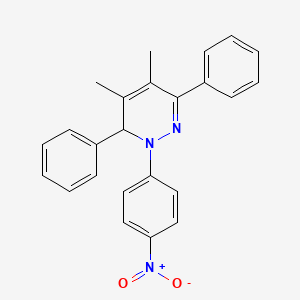
Methyl 4-hydroxynon-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxynon-2-enoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a non-2-enoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxynon-2-enoate can be synthesized through a two-step sequence involving the Michael addition of N-acetyl-L-cysteine to methyl 4-hydroxynon-2(E)-enoate, followed by reduction of the intermediate adducts with lithium borohydride . The starting methyl esters are obtained from heptanal and methyl 4-chlorophenyl-sulfinylacetate via a sulfoxide piperidine and carbonyl reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxynon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides and alcohols are often used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nonanoic acid and 4-hydroxynonanal.
Reduction: 4-hydroxynonanol.
Substitution: Methyl 4-alkoxynon-2-enoate and other ester derivatives.
Applications De Recherche Scientifique
Methyl 4-hydroxynon-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-hydroxynon-2-enoate involves its reactivity as an electrophile. The compound can form adducts with nucleophiles such as thiol and amino groups through Michael addition reactions . This reactivity is significant in biological systems, where it can modify proteins and other biomolecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxynonenal: A closely related compound with similar reactivity and biological effects.
Methyl 4-hydroxy-2-nonenoate: Another ester derivative with comparable properties.
Uniqueness
Methyl 4-hydroxynon-2-enoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in synthetic applications where selective reactivity is desired.
Propriétés
Numéro CAS |
84477-15-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 4-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
KHWJRDOTQVENHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)

![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)




![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)
